molecular formula C18H19NO4 B11996749 Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate

Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B11996749
M. Wt: 313.3 g/mol
InChI Key: NNNPUUQWVJKQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is a benzoate ester derivative featuring a 3-methylphenoxyacetyl group attached to the para position of the ethyl benzoate core. The presence of the acetylated phenoxy group introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl 4-[[2-(3-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C18H19NO4/c1-3-22-18(21)14-7-9-15(10-8-14)19-17(20)12-23-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,19,20)

InChI Key

NNNPUUQWVJKQKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate typically involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acylation of 3-methylphenol using chloroacetyl chloride in the presence of a base such as pyridine to form 3-methylphenoxyacetyl chloride.

    Amidation Reaction: The 3-methylphenoxyacetyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base like triethylamine to form 4-{[(3-methylphenoxy)acetyl]amino}benzoic acid.

    Esterification: Finally, the 4-{[(3-methylphenoxy)acetyl]amino}benzoic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of ethyl 4-aminobenzoate, a related compound, exhibit antimicrobial properties. For instance, the synthesis of new imides and Schiff bases from ethyl 4-aminobenzoate has shown promising antimicrobial activity against various pathogens. These derivatives were evaluated for their effectiveness in inhibiting bacterial growth, suggesting potential applications in pharmaceuticals as antimicrobial agents .

1.2 Local Anesthetic Properties

Ethyl 4-aminobenzoate, commonly known as benzocaine, is well-known for its local anesthetic properties. Research indicates that modifications to its structure can enhance its efficacy and reduce toxicity. Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate may similarly be explored for local anesthetic applications, particularly in formulations aimed at minimizing systemic absorption while maximizing local effect .

Industrial Applications

2.1 Coatings and Adhesives

Aminobenzoate esters are utilized as oligomeric amine curatives in the production of coatings and adhesives. The unique properties of these compounds allow them to enhance the mechanical strength and flexibility of epoxy-based materials. This compound could serve as a valuable intermediate in the synthesis of such materials, improving their performance characteristics .

2.2 Polymer Modification

The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties. Its functional groups can interact with polymer chains, leading to improved adhesion and compatibility with various substrates. This application is particularly relevant in the development of advanced composite materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from ethyl 4-aminobenzoate. The synthetic pathway may include:

  • Step 1: Acetylation of ethyl 4-aminobenzoate with 3-methylphenoxyacetyl chloride.
  • Step 2: Purification through recrystallization or chromatography.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

A study explored the synthesis of various derivatives from ethyl 4-aminobenzoate, focusing on their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced inhibition zones compared to the parent compound, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Local Anesthesia Development

Research into local anesthetics derived from benzoic acid derivatives has shown that structural modifications can lead to compounds with improved onset time and duration of action. This compound could be investigated similarly to optimize its anesthetic properties while minimizing side effects associated with traditional agents like benzocaine .

Mechanism of Action

The mechanism of action of Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

The benzoate scaffold allows extensive modifications, leading to derivatives with distinct properties. Key structural analogs include:

Compound Name Substituent(s) Molecular Formula Key Features
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate 4-bromophenylacetyl C₁₇H₁₆BrNO₃ Bromine enhances hydrophobicity and potential halogen bonding interactions.
Ethyl 4-({[(4-methoxyphenyl)formamido]methyl}-triazol-3-yl)sulfanyl]acetamido}benzoate Methoxyphenyl-triazole-sulfanyl C₂₄H₂₅N₅O₅S Methoxy and triazole groups improve solubility and metal coordination capacity.
Ethyl 4-([(4-formylphenoxy)acetyl]amino)benzoate 4-formylphenoxyacetyl C₁₈H₁₇NO₅ Aldehyde functionality enables further functionalization via Schiff base formation.

Key Insight: The 3-methylphenoxy group in the target compound balances hydrophobicity and steric bulk, whereas halogenated (e.g., bromine ) or polar (e.g., methoxy ) substituents alter electronic density and intermolecular interactions.

Comparison of Physicochemical Properties

Physical properties such as melting points and solubility are highly substituent-dependent:

Compound Name Melting Point (°C) Solubility Trends Reference
Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate 255 Low in non-polar solvents
Ethyl 4-((4-Iodobenzyl)Amino)Benzoate Not reported Soluble in toluene
Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate (Target) Not explicitly reported Likely moderate in DCM/EtOAc Inferred from

Key Insight : Bulky substituents (e.g., benzoimidazole ) elevate melting points due to enhanced crystallinity, while flexible chains (e.g., iodobenzyl ) may reduce melting points.

Data Tables

Table 1: Spectral Data Comparison (¹H NMR, Selected Peaks)

Compound Name δ (ppm) Key Signals Reference
Ethyl 4-aminobenzoate 6.65 (ArH), 4.30 (CH₂CH₃), 1.35 (CH₃)
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate 7.60 (ArH, Br-C₆H₄), 4.25 (CH₂CH₃)
Ethyl 4-([(4-formylphenoxy)acetyl]amino)benzoate 9.80 (CHO), 7.85 (ArH)

Table 2: Reactivity in Polymer Systems

Co-initiator Degree of Conversion (%) Flexural Strength (MPa)
Ethyl 4-(dimethylamino)benzoate 85 ± 3 120 ± 5
2-(Dimethylamino)ethyl methacrylate 72 ± 4 90 ± 6

Biological Activity

Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate ester linked to an acetylamino group, which contributes to its biological activity. The presence of the methylphenoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The compound's mechanism of action is primarily attributed to its interactions with various enzymes and receptors. The acetylamino group may enhance binding affinity to target proteins, leading to modulation of biochemical pathways. This interaction can result in various physiological effects, such as anti-inflammatory and antimicrobial activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic processes.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
  • Enzyme Inhibition : this compound has been identified as a potential inhibitor of specific enzymes involved in disease processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionInhibition of COX-2 activity

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Mice treated with the compound showed a significant reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues, supporting its potential therapeutic use in inflammatory diseases .

Case Study: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that indicated strong antimicrobial activity, suggesting its potential application as an antibacterial agent in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.